Methyl 2-bromopentanoate

描述

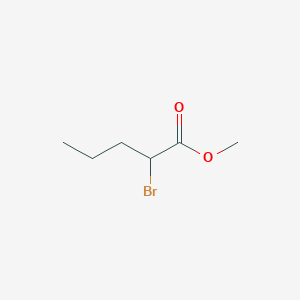

Methyl 2-bromopentanoate is an organic compound characterized by its bromine and ester functional groups. The molecular formula of this compound is C6H11BrO2, and it has a molecular weight of 195.05 .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain a high-purity product .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes SN2 displacement with nucleophiles, forming substituted pentanoate derivatives. Reaction rates depend on steric hindrance and nucleophile strength:

*Yields are representative and vary with specific conditions.

The SN2 mechanism is favored due to the primary carbon center adjacent to the bromine, enabling backside attack5. Tertiary analogs (e.g., 2-bromo-2-methylpropane) follow SN1 pathways instead5 .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 2-bromopentanoic acid and methanol.

-

Basic hydrolysis : Forms 2-bromopentanoate salts (e.g., with NaOH), which acidification converts to the free acid .

Grignard Reactions

This compound reacts with Grignard reagents (RMgX) to form tertiary alcohols after quenching:

-

Nucleophilic attack at the carbonyl carbon.

-

Alkylation at the α-position via bromide displacement.

Example:

This reaction is critical in synthesizing branched ketones and alcohols .

Elimination Reactions

Under basic conditions (e.g., KOtBu), β-hydrogen elimination produces pentenoate esters:

Research on analogous bromoesters shows that elimination competes with substitution, depending on steric and electronic factors .

Coupling Reactions

This compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids in the presence of Pd catalysts:

This method enables aryl-functionalized ester synthesis, though yields depend on catalyst loading and substituent effects .

Key Research Findings

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while protic solvents favor elimination5 .

-

Steric modulation : Bulky nucleophiles (e.g., tert-butoxide) reduce substitution efficiency, shifting products toward elimination .

-

Deuterium labeling : Isotopic studies confirm retention of configuration in SN2 pathways, excluding carbocation intermediates .

科学研究应用

Organic Synthesis

Methyl 2-bromopentanoate serves as a significant building block in organic chemistry. Its bromine atom allows for nucleophilic substitution reactions, making it useful for synthesizing various organic compounds. Here are some specific applications:

- Alkylation Reactions : The compound is employed to introduce alkyl groups into molecules, facilitating the synthesis of more complex organic structures.

- Synthesis of Heterocycles : It is utilized in the preparation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. For instance, this compound can be involved in synthesizing oxazepinones and substituted benzofurans .

Pharmaceutical Development

This compound has been explored for its potential applications in drug development. Its ability to modify biological molecules makes it a candidate for:

- Drug Synthesis : The compound can be used to create intermediates necessary for synthesizing various pharmaceutical agents.

- Bioconjugation : It can facilitate the attachment of therapeutic agents to biomolecules, enhancing drug efficacy and targeting .

Agrochemical Applications

In the agricultural sector, this compound is investigated for its use in developing agrochemicals. Its reactivity allows it to be incorporated into formulations aimed at pest control or plant growth regulation.

Flavor and Fragrance Industry

The compound's ester functionality contributes to its application in the flavor and fragrance industry, where it may be used as an intermediate in synthesizing aromatic compounds that impart desirable scents or tastes to products .

Case Study 1: Synthesis of Oxazepinones

A study highlighted the use of this compound in synthesizing oxazepinones, which are valuable compounds in medicinal chemistry. The reaction involved nucleophilic attack on the bromine atom, leading to the formation of oxazepinone derivatives with potential therapeutic properties.

Case Study 2: Development of Agrochemicals

Research demonstrated the effectiveness of this compound as a precursor in developing new agrochemical formulations. The compound's ability to undergo various chemical transformations allowed researchers to create novel pesticides with improved efficacy against common agricultural pests.

作用机制

The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the bromine atom and a hydrogen atom being removed .

相似化合物的比较

Methyl 2-chloropentanoate: Similar in structure but contains a chlorine atom instead of bromine.

Methyl 2-iodopentanoate: Contains an iodine atom instead of bromine, making it more reactive in nucleophilic substitution reactions.

Ethyl 2-bromopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-bromopentanoate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The bromine atom provides a good leaving group for substitution and elimination reactions, while the ester group offers versatility in further functionalization .

生物活性

Methyl 2-bromopentanoate is an organic compound with significant biological activity, primarily due to its structural characteristics and reactive functional groups. This article explores its synthesis, biological interactions, and applications in medicinal chemistry, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₁BrO₂

- Molecular Weight : 195.05 g/mol

- Appearance : Colorless to pale yellow liquid with a distinctive odor

- Solubility : Soluble in organic solvents, with a density greater than water

The compound features a five-carbon chain with a bromine atom at the second position, contributing to its electrophilic nature and reactivity in various chemical processes.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Esterification : The most common method involves the reaction of 2-bromopentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid under reflux conditions.

- Nucleophilic Substitution : It can also be produced via nucleophilic substitution reactions involving bromoalkanes and alcohols.

These synthetic routes provide flexibility depending on the desired scale and purity of the final product.

Biological Activity

This compound exhibits various biological activities that make it valuable in research and pharmaceutical applications:

- Enzyme Interaction : The compound acts as a substrate for enzymes involved in metabolic pathways, facilitating studies on enzymatic mechanisms. Its bromine atom enhances electrophilicity, making it an effective substrate for nucleophilic attack .

- Medicinal Chemistry Applications : It serves as a precursor for synthesizing pharmaceutical intermediates. Its unique structure allows for further functionalization, making it suitable for developing new drugs .

Case Studies

- Enzymatic Studies : Research has demonstrated that this compound can be used to probe enzyme-catalyzed reactions, particularly those involving ester and halogen functionalities. These studies help elucidate the role of halogenated compounds in biological systems .

- Nucleophilic Substitution Reactions : A study highlighted its ability to undergo nucleophilic substitution reactions effectively, leading to diverse product formation. This reactivity profile is crucial for understanding potential interactions within biological systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Difference | Unique Features |

|---|---|---|

| Methyl 2-chloropentanoate | Chlorine instead of bromine | Generally less reactive than its brominated counterpart. |

| Methyl 2-iodopentanoate | Iodine instead of bromine | More reactive due to larger iodine size facilitating nucleophilic substitution. |

| Ethyl 2-bromopentanoate | Ethyl group instead of methyl | Similar reactivity but differs in sterics and solubility characteristics. |

This compound stands out due to its balanced reactivity profile, making it suitable for diverse synthetic applications while retaining functional characteristics common to halogenated esters .

属性

IUPAC Name |

methyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMWQSVSOGNGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336218 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19129-92-1 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。